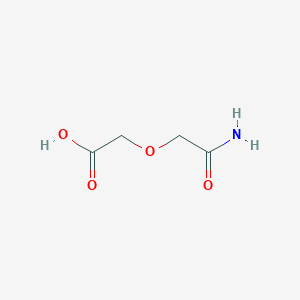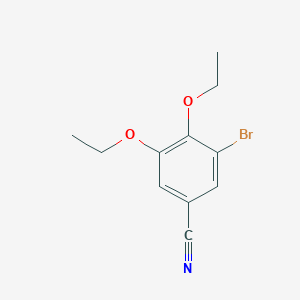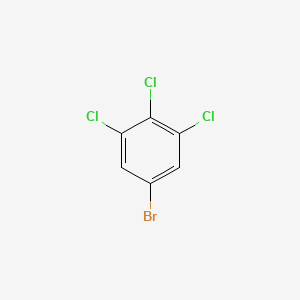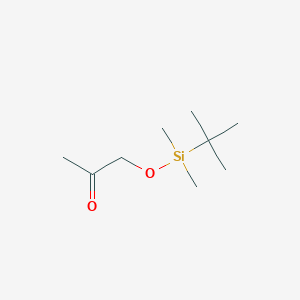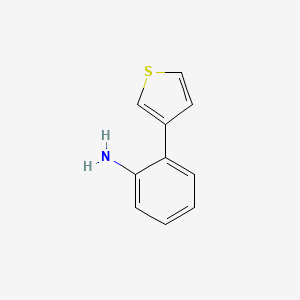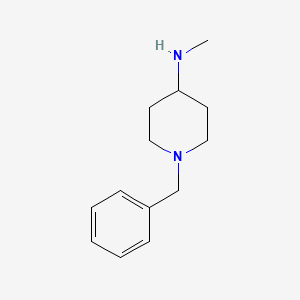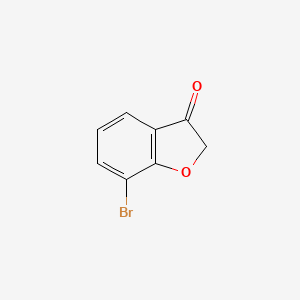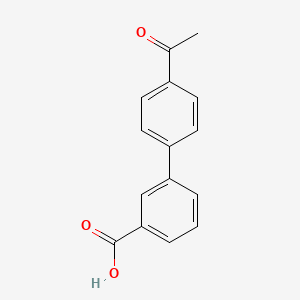
Benzofuran-5-boronic acid
Descripción general
Descripción
Benzofuran-5-boronic acid, also known as 1-Benzofuran-5-boronic acid or 5-Benzofuranylboronic acid, is a chemical compound with the molecular formula C8H7BO3 . It is a solid substance that is white to off-white in color . This compound is widely used in research and development .
Molecular Structure Analysis
The molecular structure of Benzofuran-5-boronic acid consists of a benzofuran ring attached to a boronic acid group . The molecular weight of this compound is approximately 161.95 g/mol .
Chemical Reactions Analysis
Boronic acid, a component of Benzofuran-5-boronic acid, is known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is utilized in various sensing applications .
Physical And Chemical Properties Analysis
Benzofuran-5-boronic acid has a boiling point of approximately 358.4±52.0 °C at 760 mmHg and a density of about 1.3±0.1 g/cm3 . It also has a molar refractivity of 42.2±0.4 cm3 .
Aplicaciones Científicas De Investigación
Anti-Tumor Activity
Benzofuran compounds have been shown to possess strong anti-tumor properties. Some substituted benzofurans have demonstrated significant cell growth inhibitory effects on various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Antibacterial Activity
Benzofuran derivatives have been studied for their antibacterial activities. Novel synthetic routes have been developed for constructing benzofuran rings, which are essential for creating complex benzofuran derivatives with potential antibacterial properties .
Anti-Oxidative and Anti-Viral Activities
Benzofuran compounds are also known for their anti-oxidative and anti-viral activities. These properties make them valuable in the development of treatments for oxidative stress-related diseases and viral infections .
Pharmaceutical Applications
Some benzofuran compounds are recognized for their extensive pharmaceutical applications. Compounds like amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid are notable examples .
Sensing Applications
Boronic acids, including benzofuran derivatives with boronic acid groups, have been used in sensing applications. They can act as sensors for various substances such as catechol and its amino-derivatives .
Synthesis Applications
Benzofuran-5-boronic acid can be used in synthetic chemistry applications such as Suzuki–Miyaura cross-coupling reactions to create furan derivatives .
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzofuran-5-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The primary targets of Benzofuran-5-boronic acid are the organic groups involved in this reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the mode of action of Benzofuran-5-boronic acid involves its interaction with a palladium catalyst and organic groups . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron (in the form of the boronic acid) to palladium .
Propiedades
IUPAC Name |
1-benzofuran-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXQQAYIAJRORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400725 | |
| Record name | Benzofuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-5-boronic acid | |
CAS RN |
331834-13-0 | |
| Record name | Benzofuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]furan-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)
